Product packaging for 2-Methoxyethyl trifluoromethanesulfonate(Cat. No.:CAS No. 112981-50-7)

2-Methoxyethyl trifluoromethanesulfonate

Cat. No.: B3045739
CAS No.: 112981-50-7
M. Wt: 208.16 g/mol
InChI Key: XCVDRKJGVQKLMR-UHFFFAOYSA-N
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Description

Significance of Organic Trifluoromethanesulfonates in Contemporary Chemical Synthesis and Materials Science

Organic trifluoromethanesulfonates, commonly known as triflates, are a class of organic compounds characterized by the presence of the trifluoromethanesulfonate (B1224126) group (CF₃SO₃⁻). This functional group is the ester of trifluoromethanesulfonic acid, a superacid that is among the strongest known acids. sinocurechem.com The exceptional stability of the triflate anion makes it an excellent leaving group in nucleophilic substitution reactions, a property that is extensively exploited in organic synthesis.

The high reactivity of triflates allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, facilitating the construction of complex molecular architectures. researchgate.net For instance, triflates are instrumental in glycosylation reactions, such as the Koenigs-Knorr reaction, where they serve as catalysts to promote the formation of glycosidic bonds with high yields and stereoselectivity. chemicalbook.com They are also employed in the synthesis of various heterocyclic compounds and in Friedel-Crafts reactions for the alkylation and acylation of aromatic rings. researchgate.netchemicalbook.com

In materials science, the robust nature of the triflate group is advantageous. Triflate-containing compounds are utilized in the development of ionic liquids, which are salts that are liquid at or near room temperature. These materials have applications as solvents in various chemical processes and as electrolytes in batteries and other electrochemical devices. Furthermore, the trifluoromethyl group (CF₃) within the triflate moiety imparts unique properties, such as high thermal stability and low reactivity, making triflate-containing polymers and materials suitable for specialized applications. sinocurechem.com

Table 1: Key Applications of Organic Trifluoromethanesulfonates

Application AreaSpecific UseReference
Organic SynthesisExcellent leaving group in substitution reactions researchgate.net
Catalyst in glycosylation reactions chemicalbook.com
Reagent in Friedel-Crafts reactions researchgate.net
Synthesis of heterocyclic compounds researchgate.net
Materials ScienceComponent of ionic liquids semanticscholar.org
Electrolytes in electrochemical devices sinocurechem.com
Development of stable polymers sinocurechem.com

Overview of the 2-Methoxyethyl Moiety in Advanced Chemical Design and Functionality

The 2-methoxyethyl group [(CH₂)₂OCH₃] is a functional group that has found significant utility in various areas of chemistry, particularly in the design of molecules with specific properties. Its incorporation into a molecular structure can influence solubility, binding affinity, and metabolic stability. omicsonline.org

One of the most notable applications of the 2-methoxyethyl moiety is in the modification of nucleic acids for antisense oligonucleotide therapeutics. The 2'-O-(2-methoxyethyl) modification of ribonucleosides has been shown to enhance the binding affinity of oligonucleotides to their target RNA, increase their resistance to nuclease degradation, and improve their pharmacokinetic profiles. nih.gov Molecular dynamics simulations have revealed that this modification helps to lock the sugar pucker in a conformation that favors a stable A-form duplex geometry. nih.gov

In coordination chemistry, ligands containing the 2-methoxyethyl group are used to synthesize metal complexes with specific catalytic or material properties. The ether oxygen can coordinate to the metal center, influencing the electronic and steric environment of the catalyst. This can lead to improved selectivity and activity in various chemical transformations.

Table 2: Impact of the 2-Methoxyethyl Moiety in Chemical Design

Area of ApplicationEffect of 2-Methoxyethyl MoietyReference
Antisense OligonucleotidesEnhanced binding affinity to target RNA nih.gov
Increased nuclease resistance nih.gov
Improved pharmacokinetic properties nih.gov
Coordination ChemistryInfluences electronic and steric properties of metal complexesN/A
Can lead to improved catalytic activity and selectivityN/A

Research Imperatives and Scholarly Focus for 2-Methoxyethyl Trifluoromethanesulfonate

The combination of the highly reactive trifluoromethanesulfonate group and the functionally significant 2-methoxyethyl moiety in a single molecule, this compound, presents several avenues for academic investigation. Current and future research is likely to focus on the following areas:

Synthesis and Reactivity: Developing efficient and scalable synthetic routes to this compound is a primary objective. Scholarly work will also concentrate on exploring its reactivity as an alkylating agent. The presence of the ether oxygen in the 2-methoxyethyl group may lead to unique reactivity profiles, including potential intramolecular participation in reactions.

Applications in Organic Synthesis: Researchers are investigating the use of this compound as a reagent for introducing the 2-methoxyethyl group into a wide range of organic molecules. This could be particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds where this moiety can enhance desired properties.

Polymer Chemistry: The compound could serve as an initiator for the cationic polymerization of various monomers. The resulting polymers would incorporate the 2-methoxyethyl group, potentially leading to materials with tailored solubility, thermal stability, and biocompatibility. For example, methyl triflate is known to initiate the polymerization of lactones and other cyclic monomers. wikipedia.org

Materials Science: The creation of novel ionic liquids and electrolytes incorporating the this compound structure is another area of interest. These materials could exhibit unique properties beneficial for applications in energy storage and green chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F3O4S B3045739 2-Methoxyethyl trifluoromethanesulfonate CAS No. 112981-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDRKJGVQKLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624159
Record name 2-Methoxyethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112981-50-7
Record name 2-Methoxyethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Methoxyethyl Trifluoromethanesulfonate

Established Synthetic Pathways for Alkyl Trifluoromethanesulfonates

Alkyl trifluoromethanesulfonates (alkyl triflates) are typically synthesized from the corresponding alcohols. The most prevalent and effective method involves the reaction of a primary or secondary alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) at low temperatures. researchgate.netgoogle.com This reaction requires the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

The choice of base is critical to prevent side reactions. Due to the high reactivity of the resulting alkyl triflate, common bases like pyridine (B92270) can sometimes be alkylated by the product. researchgate.net To circumvent this, sterically hindered bases such as 2,6-di-tert-butyl-4-methylpyridine (B104953) or polymer-supported bases like poly(4-vinylpyridine) are frequently employed. researchgate.net The use of a polymeric base offers the additional advantage of simplified purification, as the resulting pyridinium (B92312) triflate salt can be easily removed by filtration.

The general reaction proceeds as follows:

ROH + (CF₃SO₂)₂O + Base → ROSO₂CF₃ + [Base-H]⁺[CF₃SO₃]⁻

Alternative, though less common for primary alcohols, methods include the reaction of alkyl halides with silver triflate (AgOTf). rsc.org Another route involves the distillation of a mixture of triflic acid and dimethyl sulfate (B86663) to produce methyl triflate, illustrating a different approach to forming the ester linkage. nih.gov

Table 1: Common Reagents for the Synthesis of Alkyl Triflates from Alcohols

Triflating AgentBaseTypical SolventKey Feature
Trifluoromethanesulfonic anhydride (Tf₂O)PyridineDichloromethane (CH₂Cl₂), Chloroform (CHCl₃)Standard, widely used base.
Trifluoromethanesulfonic anhydride (Tf₂O)2,6-Lutidine or 2,6-di-tert-butyl-4-methylpyridineDichloromethane (CH₂Cl₂)Sterically hindered to prevent N-alkylation.
Trifluoromethanesulfonic anhydride (Tf₂O)Poly(4-vinylpyridine)Dichloromethane (CH₂Cl₂)Simplifies workup via filtration of the polymer salt. researchgate.net
Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F)N,N-diisopropylethylamine (DIPEA)Acetonitrile (B52724) (MeCN), Water (H₂O)Utilizes SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. nih.govchemrxiv.org

Specific Approaches to the Synthesis of 2-Methoxyethyl Trifluoromethanesulfonate (B1224126)

The synthesis of 2-methoxyethyl trifluoromethanesulfonate directly applies the established pathways for primary alkyl triflates, utilizing 2-methoxyethanol (B45455) as the precursor alcohol. The reaction involves the activation of the hydroxyl group in 2-methoxyethanol with trifluoromethanesulfonic anhydride in an inert solvent, typically dichloromethane, at reduced temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction. A non-nucleophilic base is essential for scavenging the generated triflic acid.

A representative synthetic procedure involves dissolving 2-methoxyethanol in dichloromethane, followed by the addition of a base such as pyridine or poly(4-vinylpyridine). The mixture is cooled, and trifluoromethanesulfonic anhydride is added dropwise. The reaction is typically rapid. Upon completion, if a polymer-supported base is used, a simple filtration removes the protonated base. Otherwise, an aqueous workup is required to remove the salt byproducts. The high reactivity and potential instability of the product necessitate mild workup conditions and purification at low temperatures.

Table 2: Reaction Components for the Synthesis of this compound

Component RoleChemical CompoundChemical Formula
Precursor (Alcohol)2-MethoxyethanolCH₃OCH₂CH₂OH
Triflating AgentTrifluoromethanesulfonic anhydride(CF₃SO₂)₂O
Base (Proton Scavenger)PyridineC₅H₅N
SolventDichloromethaneCH₂Cl₂
ProductThis compoundCH₃OCH₂CH₂OSO₂CF₃

Derivatization Strategies for Incorporating 2-Methoxyethyl Groups via Triflate-Based Intermediates

The synthetic value of this compound lies in its function as a potent electrophile for "2-methoxyethylation." The triflate anion (TfO⁻) is an excellent leaving group due to the extensive charge delocalization and the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting anion. pearson.com This makes the carbon atom adjacent to the triflate group highly susceptible to nucleophilic attack.

This high reactivity allows this compound to alkylate a wide range of nucleophiles, thereby incorporating the 2-methoxyethyl moiety into different molecular frameworks. This strategy is analogous to the well-documented reactivity of methyl triflate, a powerful methylating agent. wikipedia.org The reactions are typically Sₙ2 substitutions where the nucleophile displaces the triflate group.

Key examples of derivatization include:

N-Alkylation: Amines (primary, secondary, and tertiary) react readily to form the corresponding ammonium (B1175870) triflates. N-heterocycles are also efficiently alkylated.

P-Alkylation: Phosphines, such as triphenylphosphine, can be alkylated to yield phosphonium (B103445) salts. researchgate.net These salts are valuable as intermediates in various organic transformations, including the Wittig reaction.

O-Alkylation: Alcohols and phenols can be alkylated, although this requires a non-nucleophilic base to first deprotonate the hydroxyl group to form the more potent alkoxide or phenoxide nucleophile.

S-Alkylation: Thiols and thioethers react to form sulfonium (B1226848) salts.

C-Alkylation: Carbon-based nucleophiles, such as enolates or organometallic reagents, can also be alkylated, forming new carbon-carbon bonds.

The versatility of these reactions makes this compound a valuable tool for introducing the hydrophilic and flexible 2-methoxyethyl chain, which can modify the steric and electronic properties, as well as the solubility, of target molecules.

Table 3: Examples of Derivatization Reactions using this compound (R-OTf where R = CH₃OCH₂CH₂)

Nucleophile ClassExample NucleophileProduct ClassGeneral Product Structure
AmineR'₃N (Trialkylamine)Quaternary Ammonium Salt[R'₃N-CH₂CH₂OCH₃]⁺[TfO]⁻
Phosphine(C₆H₅)₃P (Triphenylphosphine)Phosphonium Salt[(C₆H₅)₃P-CH₂CH₂OCH₃]⁺[TfO]⁻
ThiolR'-SH (Alkylthiol)ThioetherR'-S-CH₂CH₂OCH₃
AlkoxideR'-O⁻ (from an alcohol)EtherR'-O-CH₂CH₂OCH₃

Electrophilic Reactivity and Mechanistic Studies of 2 Methoxyethyl Trifluoromethanesulfonate

Fundamental Principles of Trifluoromethanesulfonate (B1224126) Electrophilicity

The high electrophilicity of 2-Methoxyethyl trifluoromethanesulfonate is primarily attributed to the trifluoromethanesulfonate (triflate) anion, an exceptionally effective leaving group.

The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid. chemeurope.comwikipedia.org Its remarkable stability, which makes it an excellent leaving group, stems from two key electronic features. Firstly, the negative charge is delocalized through resonance across the three oxygen atoms and the sulfur atom. chemeurope.comwikipedia.org Secondly, the potent electron-withdrawing trifluoromethyl group further stabilizes the anion through a strong inductive effect, dispersing the negative charge and reducing the anion's basicity and nucleophilicity. chemeurope.com Consequently, the triflate group readily departs during nucleophilic substitution reactions, as the resulting anion is thermodynamically very stable. wikipedia.orgnih.gov Alkyl triflates are known to be extremely reactive in Sₙ2 reactions. chemeurope.comwikipedia.org

Alkyl triflates are significantly more powerful alkylating agents than traditional electrophiles like alkyl halides and tosylates. Their enhanced reactivity is a direct consequence of the superior leaving group ability of the triflate anion. In one study, the relative rates of reaction for various leaving groups were compared, highlighting the exceptional reactivity of triflates. wikipedia.org

Comparative Reactivity of Leaving Groups
Leaving GroupRelative Rate (k_rel)
Chloride1
Iodide91
Tosylate3.7 x 10⁴
Triflate1.4 x 10⁸

This dramatic increase in reactivity means that alkyl triflates can alkylate a wide range of nucleophiles, including those that are generally unreactive towards other alkylating agents. wikipedia.org For instance, methyl triflate is capable of alkylating poor nucleophiles such as aldehydes, amides, and nitriles. wikipedia.org Even more potent electrophilic alkylating agents have been developed using weakly nucleophilic carborane anions as leaving groups, which surpass the reactivity of alkyl triflates. escholarship.orgnih.gov

Several factors govern the kinetics and thermodynamics of reactions involving this compound and other alkyl triflates.

Solvent: The choice of solvent plays a critical role. Polar protic solvents can stabilize both the departing leaving group and any carbocationic intermediates, favoring Sₙ1 pathways. libretexts.orgyoutube.com Conversely, polar aprotic solvents are often employed for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. lumenlearning.com For example, the solvolysis of ethyl triflate demonstrates significant solvent effects on the reaction rate. researchgate.net

Nucleophile Strength: In bimolecular nucleophilic substitution (Sₙ2) reactions, the rate is directly dependent on the concentration and strength of the nucleophile. libretexts.org Stronger nucleophiles lead to faster reaction rates. lumenlearning.com

Substrate Structure: The structure of the alkyl group attached to the triflate is a crucial determinant of the reaction mechanism and rate. Primary alkyl triflates, like this compound, are sterically unhindered and thus readily undergo Sₙ2 reactions. nih.gov In contrast, tertiary alkyl triflates are more prone to Sₙ1 reactions due to the stability of the resulting tertiary carbocation. youtube.com

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy.

Investigation of Reaction Mechanisms Involving this compound and Related Triflate Species

The high reactivity of alkyl triflates makes them valuable substrates for mechanistic studies in organic chemistry.

Alkyl triflates are versatile reagents in a variety of alkylation reactions, including Friedel-Crafts alkylation and the alkylation of heteroatomic nucleophiles. rsc.orgorganic-chemistry.orgmt.com The mechanism of these reactions is heavily influenced by the reaction conditions and the nature of the reactants.

In the context of Friedel-Crafts alkylation, an alkyl triflate can react with an aromatic compound in the presence of a Lewis acid catalyst, or in some cases, with a strong protic acid catalyst. rsc.orgkhanacademy.org The reaction proceeds via the formation of a carbocation or a carbocation-like species, which then acts as the electrophile in an electrophilic aromatic substitution. mt.comkhanacademy.org

For nucleophilic substitution reactions, the primary mechanistic pathways are Sₙ1 and Sₙ2. For a primary substrate like this compound, the Sₙ2 mechanism is generally favored, involving a backside attack by the nucleophile on the carbon atom bearing the triflate group, leading to inversion of stereochemistry if the carbon is chiral. nih.gov

Regioselectivity in alkylation reactions refers to the preferential reaction at one site over another. In the case of molecules with multiple nucleophilic centers, the site of alkylation can often be controlled by carefully selecting the reaction conditions. For instance, in the alkylation of compounds with multiple potential nucleophilic sites, such as certain heterocyclic systems, the choice of base and solvent can direct the alkylating agent to a specific atom. beilstein-journals.orgnih.gov The regioselective alkylation of 2-methylcyclohexane-1,3-dione, for example, can be achieved using specific methodologies to direct the alkylation to the desired carbon atom. nih.gov While specific studies on the regioselective pathways of this compound are not extensively detailed in the provided context, the general principles of regioselectivity in alkylation reactions with potent electrophiles apply. The outcome of such reactions will be dictated by factors such as the relative nucleophilicity of the different sites, steric hindrance, and the potential for chelation or other directing effects.

Alkylation Mechanisms in Organic Transformations

Stereoselective Outcomes

The trifluoromethanesulfonate (triflate) group, a key component of this compound, is known to participate in reactions that proceed with a high degree of stereochemical control. In triflate-mediated intramolecular Schmidt reactions, the stereochemistry at the migrating carbon is preserved, which is a characteristic feature of sextet rearrangement processes. nih.gov When chiral alcohols are converted into azidotriflates, they can rearrange spontaneously. nih.gov This process can be highly diastereoselective if a stereogenic center is present in the carbon chain linking the azide (B81097) and the alcohol. nih.gov

Research has demonstrated that chiral 1,2- and 1,3-azidoalcohols can achieve excellent stereochemical control in the desymmetrization of 4-substituted cyclohexanones. nih.gov This outcome requires the formation of an aminodiazonium cation with a stereogenic center adjacent to the azido (B1232118) group, followed by a stereoselective 1,2-shift. nih.gov The reaction proceeds with the C-C bond anti to the substituent at the stereogenic center preferentially migrating. nih.gov Furthermore, studies involving chiral secondary alcohols have shown that the reaction can proceed via an initial intramolecular SN2 reaction between the azide and the triflate, resulting in the formation of azacycles with an inversion of the stereocenter and little to no racemization. nih.gov The initial stereocenter on the alcohol dictates the diastereoselectivity of the entire reaction sequence, leading to the formation of a single diastereoisomer out of several possibilities. nih.gov

Role in Silylation Reactions Mediated by Silyl (B83357) Trifluoromethanesulfonate Analogs

Silyl trifluoromethanesulfonate analogs, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), are highly versatile reagents in organic synthesis, functioning as both potent Lewis acids and efficient thermodynamic silylating agents. acs.org Silylation is a common derivatization method that involves replacing an active hydrogen atom on a heteroatom (such as in -OH, =NH, or -SH groups) with a silyl group. colostate.eduresearchgate.net This process reduces dipole-dipole interactions, increasing the volatility and thermal stability of the compound. researchgate.net Silyl triflates are significantly more reactive than corresponding silyl chlorides for converting ketones to silyl enol ethers. colostate.edu

The reactivity of TMSOTf is demonstrated in its ability to mediate the condensation of dimethyl acetals with (trimethylsilyl)acetonitrile. In this reaction, TMSOTf activates the acetal (B89532) to form a reactive oxocarbenium ion while also catalyzing the isomerization of the silylacetonitrile to a more reactive tautomer. This dual reactivity distinguishes it from more traditional Lewis acids. acs.org

Mechanism of Nucleophilic Attack at Silicon Centers

Nucleophilic substitution at a silicon center (SN2@Si) is a fundamental reaction mechanism that shows distinct differences from the analogous substitution at a carbon center (SN2@C). researchgate.net While both processes can be isoelectronic and isostructural, the potential energy surface for SN2@Si reactions often lacks the central reaction barrier that is characteristic of SN2@C reactions. researchgate.net The reaction typically proceeds through a triple-well potential energy surface, involving the formation of a pre-reaction complex, a transition state, and a post-reaction complex. researchgate.net

The stereochemical outcome of nucleophilic substitution at silicon is influenced by the nature of the attacking nucleophile. rsc.org A parallel has been drawn between these reactions and the addition reactions to α,β-unsaturated ketones. Reagents that typically favor 1,2-addition tend to react at the silicon center with retention of configuration. Conversely, reagents that favor 1,4-addition generally lead to an inversion of configuration at the silicon center. rsc.org This behavior highlights the electronic character of the nucleophile as a key determinant in the reaction's stereochemistry. rsc.org

Formation and Reactivity of Enol Silane (B1218182) Intermediates

Silyl enol ethers (also known as enol silanes) are crucial intermediates in organic synthesis, often prepared by reacting an enolizable carbonyl compound with a silyl electrophile in the presence of a base. wikipedia.org Silyl triflates are particularly effective electrophiles for this transformation due to their high reactivity. wikipedia.org The choice of reaction conditions can control whether the kinetic or thermodynamic silyl enol ether is formed from an unsymmetrical carbonyl compound. wikipedia.org

Once formed, these enol silane intermediates are reactive nucleophiles. For instance, in reactions catalyzed by silyl triflates, the enol silane can participate in Mukaiyama-like additions to electrophiles such as oxocarbenium ions. acs.org A subsequent desilylation step then yields the final product. acs.org The reactivity of silyl enol ethers is central to many carbon-carbon bond-forming reactions. They can also be converted back to lithium enolates by reaction with methyllithium, demonstrating their utility as stable precursors to more reactive enolate species. wikipedia.orgacs.org

Deoxyfluorination Mechanistic Investigations Involving Bis(2-methoxyethyl)aminosulfur Trifluoride

Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®, is a deoxofluorinating agent with significantly enhanced thermal stability compared to diethylaminosulfur trifluoride (DAST). organic-chemistry.orgrsc.org This stability makes it a safer and more practical reagent for converting alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives. organic-chemistry.orgsigmaaldrich.com The increased stability is attributed to the coordination of the methoxyethyl groups with the electron-deficient sulfur atom. organic-chemistry.org

Mechanistic investigations have shown that the reaction pathways can be complex and substrate-dependent. For example, the deoxyfluorination of α-N-phthaloyl cyclobutanone (B123998) with Deoxo-Fluor® yields not only the expected gem-difluoride but also a rearranged vicinal-difluoride, suggesting the involvement of cationic intermediates formed through neighboring group participation. researchgate.net In contrast, the corresponding cyclopentanone (B42830) derivative yields only the gem-difluoride, highlighting the influence of ring strain on the reaction outcome. researchgate.net

Proposed Catalytic Cycles

The general mechanism for deoxyfluorination with Deoxo-Fluor® involves the activation of a hydroxyl or carbonyl group, followed by nucleophilic substitution by fluoride (B91410). In the case of an alcohol, the hydroxyl group attacks the sulfur atom of the reagent, displacing a fluoride ion. This is followed by an intramolecular SN2-type displacement where the fluoride ion attacks the carbon atom, leading to an inversion of configuration and formation of the alkyl fluoride. sigmaaldrich.comsigmaaldrich.com

For carbonyl compounds, the reaction proceeds via the formation of an intermediate that is then attacked by fluoride. The conversion of a carboxylic acid first leads to an acid fluoride. sigmaaldrich.comsigmaaldrich.com This reactive intermediate can then be trapped by various nucleophiles or, under forcing conditions, can be converted to a trifluoromethyl group. organic-chemistry.org In some cases, the reaction is facilitated by catalytic amounts of HF, which can be generated in situ by adding a trace amount of alcohol to the reaction mixture. researchgate.net

Influence of Solvent and Substrate Scope on Reaction Pathways

The outcome of deoxyfluorination reactions using Bis(2-methoxyethyl)aminosulfur trifluoride is highly dependent on the substrate's structure and the reaction conditions. The reagent has a broad substrate scope, effectively fluorinating a wide range of alcohols, aldehydes, ketones, and carboxylic acids. rsc.org

Electronic and steric effects play a significant role in reaction efficiency. In the gem-difluorination of substituted benzophenones, substrates with electron-withdrawing groups generally provide good to high yields, whereas those with electron-donating groups give low yields. orgsyn.org Steric hindrance can also diminish yields, as observed in the reaction of 2-chlorobenzophenone. orgsyn.org The chemoselectivity of Deoxo-Fluor® is often superior to other fluorinating agents like DAST, and it is tolerant of various functional groups, which can simplify purification processes. sigmaaldrich.comsigmaaldrich.com Control experiments have shown that subtle changes in the substrate, such as the presence or absence of a specific hydrogen atom on a protecting group, can completely alter the reaction pathway, leading to different cyclized products. researchgate.net

The table below illustrates the effect of substrate electronics on the gem-difluorination of substituted benzophenones using Deoxo-Fluor®.

EntrySubstrateYield (%)
14,4'-Difluorobenzophenone63
22-Chlorobenzophenone20
34-Nitrobenzophenone95
44,4'-Dichlorobenzophenone82
54-Methoxybenzophenone13

This table is interactive. You can sort and filter the data to explore the relationship between substrate structure and reaction yield.

Activation Pathways in Functional Group Transformations (e.g., amide activation with triflic anhydride)

The electrophilic nature of trifluoromethanesulfonates, including this compound, is pivotal in the activation of various functional groups, most notably amides. This activation is typically achieved using trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O), a highly potent electrophilic reagent. The reaction of an amide with triflic anhydride initiates a cascade of transformations by converting the poorly electrophilic amide carbonyl group into a highly reactive intermediate. nih.govacs.orgnih.gov This process significantly enhances the reactivity of the amide, enabling subsequent reactions that would otherwise be unfeasible. nih.gov

The activation process is initiated by the attack of the amide oxygen onto the highly electrophilic sulfur atom of triflic anhydride. This results in the formation of an O-triflylated intermediate, which is a powerful leaving group. The subsequent pathway depends on the substitution pattern of the amide. nih.govnih.gov

Formation of Iminium Triflate and Nitrilium Ion Intermediates

Following the initial O-triflylation of the amide, an iminium triflate is formed. This species exists in equilibrium with other reactive intermediates. In the case of secondary amides, the presence of a proton on the nitrogen atom allows for subsequent elimination, often facilitated by a non-nucleophilic base such as a pyridine (B92270) derivative, to generate a highly electrophilic nitrilium ion. nih.govnih.gov Tertiary amides, lacking a proton on the nitrogen, can instead form keteniminium ions upon deprotonation at the α-carbon. nih.gov

The formation of these intermediates is a key step, as they are significantly more electrophilic than the starting amide. The general transformation can be summarized as follows:

Amide TypeActivating ReagentIntermediate 1Intermediate 2
Secondary AmideTriflic AnhydrideIminium TriflateNitrilium Ion
Tertiary AmideTriflic AnhydrideIminium TriflateKeteniminium Ion

These highly reactive species are then susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Spectroscopic Probing of Reaction Intermediates

The transient and highly reactive nature of the intermediates formed during amide activation necessitates specialized techniques for their characterization. NMR spectroscopy has been a particularly powerful tool for elucidating the structures of these species. nih.govbeilstein-journals.org

Studies involving the reaction of amides with triflic anhydride in the presence of pyridine have been thoroughly investigated using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These studies have successfully identified the formation of various pyridinium (B92312) intermediates, iminium triflates, and have provided evidence for the existence of nitrilium ions. nih.govbeilstein-journals.org For instance, the ¹⁹F NMR spectrum is particularly informative, with characteristic signals for the triflate anion and any trifluoromethylsulfonyl-containing intermediates. conicet.gov.ar

The chemical shifts observed in ¹³C NMR are also diagnostic for the formation of nitrilium ions. The carbon atom of the C≡N⁺ moiety in a nitrilium ion typically exhibits a characteristic downfield shift. acs.org Similarly, the formation of iminium ions can be monitored by the change in the chemical shift of the iminium carbon. rsc.org These spectroscopic investigations have been crucial in confirming the proposed mechanistic pathways and understanding the reactivity of these powerful electrophilic intermediates. nih.govbeilstein-journals.org

Electrophilic Trifluoromethylation via Related Triflate Reagents and Radical Mechanisms

While this compound itself is not a direct trifluoromethylating agent, the triflate moiety is a key component in many reagents designed for electrophilic trifluoromethylation. These reagents are broadly categorized and often involve hypervalent iodine or sulfonium (B1226848) salts, with a triflate counter-anion being common. researchgate.netnih.gov

Electrophilic trifluoromethylating reagents, such as the Togni and Umemoto reagents, are designed to deliver a "CF₃⁺" synthon to a nucleophilic substrate. nih.govbrynmawr.edu These reagents can react through either an ionic or a radical pathway, depending on the reaction conditions and the substrate. nih.gov

In an ionic mechanism, the reagent delivers the trifluoromethyl group directly to the nucleophile. However, many of these electrophilic trifluoromethylating agents can also undergo single-electron transfer (SET) processes to generate a trifluoromethyl radical (•CF₃). nih.govcas.cn This radical can then participate in a variety of transformations, significantly expanding the scope of trifluoromethylation reactions. acs.orgacs.org

For instance, the reaction of Togni's reagent, a hypervalent iodine compound, with certain substrates can be initiated by a catalyst to generate a trifluoromethyl radical. acs.orgnih.gov This radical can then add to unsaturated bonds or participate in other radical-mediated processes. nih.gov Similarly, sulfonium-based triflating agents, which often have a triflate counterion, can also serve as precursors to the trifluoromethyl radical under reductive conditions. rsc.org

The dual reactivity of these reagents, acting as both electrophilic and radical trifluoromethylating agents, makes them powerful tools in modern synthetic chemistry for the introduction of the trifluoromethyl group, a moiety of significant importance in pharmaceuticals and materials science. nih.govrsc.org

Reagent ClassExamplePotential Reactive Species
Hypervalent IodineTogni's ReagentCF₃⁺, •CF₃
Sulfonium SaltsUmemoto's ReagentCF₃⁺, •CF₃
Thianthrenium SaltsTrifluoromethyl Thianthrenium TriflateCF₃⁺, •CF₃, CF₃⁻

Applications in Advanced Organic Synthesis

Alkylation and Etherification Reactions Utilizing 2-Methoxyethyl Trifluoromethanesulfonate (B1224126)

The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making triflate esters powerful alkylating agents. researchgate.net 2-Methoxyethyl trifluoromethanesulfonate serves as an efficient source of the 2-methoxyethyl group in various nucleophilic substitution reactions.

The introduction of the 2-methoxyethyl group into heterocyclic scaffolds is of significant interest in medicinal chemistry, as this moiety can enhance solubility, modulate lipophilicity, and improve the pharmacokinetic profile of drug candidates. While the direct alkylation of nitrogen-containing heterocycles is a common strategy, specific examples detailing the use of this compound for the C-alkylation of a wide range of complex heterocyclic systems are not extensively documented in readily available literature. However, the general reactivity of alkyl triflates suggests its potential utility in this area. For instance, the activation of pyridine (B92270) N-oxides with trifluoromethanesulfonic anhydride (B1165640) facilitates the addition of nucleophiles, suggesting that this compound could potentially be used in similar transformations to introduce the 2-methoxyethyl group. csic.esresearchgate.net The Friedel-Crafts alkylation of nitrogen heterocycles is another area where the high reactivity of triflates can be exploited, often catalyzed by metal triflates. acs.org

One of the most significant applications of 2-methoxyethylation is in the field of nucleoside and oligonucleotide chemistry. The 2′-O-(2-methoxyethyl) (MOE) modification is a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics. acs.org This modification enhances the binding affinity of oligonucleotides to their target RNA, increases their resistance to nuclease degradation, and improves their pharmacokinetic and toxicological profiles. microsynth.com

The synthesis of 2′-O-MOE nucleosides is a critical step in the production of these therapeutic agents. While various 2-methoxyethylating agents have been employed, the high reactivity of triflates makes them suitable candidates for this transformation. For example, the alkylation of adenosine (B11128) and 2-aminoadenosine (B16350) has been studied using 1-methanesulfonyloxy-2-methoxyethane as the alkylating agent. nih.govprinceton.edu A patent describes the preparation of 2'-O-(2-methoxyethyl)adenosine and 2'-O-(2-methoxyethyl)guanosine, highlighting the importance of efficient alkylation methods for these key intermediates. nih.gov The synthesis of 2′-O-(2-methoxyethyl)-pyrimidine derivatives on a kilo-scale has also been reported, underscoring the industrial relevance of this modification. nih.govresearchgate.net

Nucleoside DerivativeAlkylating Agent Mentioned in LiteratureReference
2′-O-(2-Methoxyethyl)adenosine1-methanesulfonyloxy-2-methoxyethane princeton.edu
2′-O-(2-Methoxyethyl)guanosineNot specified nih.gov
2′-O-(2-Methoxyethyl)-pyrimidinestris-(2-methoxyethyl)borate nih.gov

Functionalization and C-C Bond Formation Methodologies

Beyond its role in heteroatom alkylation, this compound has potential applications in carbon-carbon bond-forming reactions, a fundamental aspect of modern organic synthesis.

Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, avoiding the need for pre-formed organometallic reagents. nih.gov Nickel-catalyzed cross-electrophile coupling reactions have been developed for a variety of electrophiles, including aryl triflates and alkyl halides. rsc.orgnih.gov These methods allow for the coupling of two different electrophiles under reductive conditions.

While the broader literature extensively covers the cross-coupling of aryl and vinyl triflates with various coupling partners, princeton.edunih.gov specific examples employing this compound as the alkyl electrophile to introduce the 2-methoxyethyl fragment are not prominently featured in the reviewed literature. However, the known reactivity of alkyl triflates in such transformations suggests that this compound could be a viable substrate. Palladium-catalyzed cross-coupling reactions of aryl triflates with potassium alkyltrifluoroborates have been shown to proceed in high yield, demonstrating the utility of triflates in C(sp²)-C(sp³) bond formation. researchgate.net The development of nickel-catalyzed cross-electrophile coupling of aryl triflates with alkyl halides provides a framework where this compound could potentially be used. rsc.org

The synthesis of enantiomerically pure compounds is a central goal of modern organic synthesis. While the direct use of this compound in the synthesis of chiral and stereodefined molecular architectures is not widely reported, the principles of triflate chemistry suggest potential applications. For instance, stereospecific Suzuki cross-coupling reactions of alkyl α-cyanohydrin triflates proceed with complete inversion of configuration, highlighting the potential for triflates in stereocontrolled C-C bond formation. nih.gov The stereoselectivity of triflate-mediated intramolecular Schmidt reactions further demonstrates the utility of the triflate group in controlling stereochemical outcomes. researchgate.net

The development of chiral catalysts and auxiliaries is another avenue where triflate chemistry plays a role. Although no specific chiral auxiliaries derived directly from this compound are documented, the broader field of asymmetric synthesis often utilizes chiral ligands and catalysts that can be influenced by the electronic properties of triflate-containing precursors.

Catalytic Roles and Reagent Design Derived from Trifluoromethanesulfonate Chemistry

The trifluoromethanesulfonate group is not only a reactive leaving group but also a key component in the design of catalysts and reagents.

Metal triflates, which can be conceptually derived from trifluoromethanesulfonic acid, are widely used as Lewis acid catalysts in a vast array of organic transformations. uj.ac.zaresearchgate.net Rare-earth metal triflates, for example, are known to be potent and environmentally benign Lewis acids. Current time information in Mid Ulster, GB. Scandium triflate, in particular, has shown remarkable catalytic activity in various reactions, including asymmetric catalysis. scandium.org These catalysts are often stable in the presence of water, making them suitable for green chemistry applications. researchgate.net The catalytic activity of metal triflates stems from their ability to activate substrates towards nucleophilic attack.

The triflate anion itself can also act as a nucleophilic catalyst in certain reactions, although it is more commonly regarded as a non-coordinating anion. core.ac.uk The design of novel reagents often leverages the properties of the triflate group. For instance, various triflating reagents have been developed for the efficient conversion of alcohols to triflates. researchgate.net While specific catalytic systems or reagents designed directly from this compound are not extensively described, the fundamental principles of triflate chemistry provide a foundation for its potential use in these areas. The trifluoromethylsulfonyl group is a key component in the design of various reagents for trifluoromethylation and related transformations. acs.org

The Triflate Anion as a Weakly or Moderately Coordinating Ligand in Catalysis

The triflate anion (CF₃SO₃⁻), often abbreviated as OTf⁻, is widely recognized in coordination chemistry and catalysis as a weakly or moderately coordinating anion. nih.govresearchgate.net Its effectiveness in this role is attributed to the substantial resonance stabilization that delocalizes the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org This inherent stability means it has a low tendency to form strong coordinate bonds with metal centers, allowing for the generation of highly reactive, coordinatively unsaturated cationic metal complexes that are crucial for catalytic activity. nih.govresearchgate.net

The coordinating ability of the triflate anion is often considered to be moderate, comparable to perchlorate, and stronger than anions like hexafluorophosphate (B91526) ([PF₆]⁻) and tetrafluoroborate (B81430) ([BF₄]⁻). researchgate.net This intermediate level of coordination can be advantageous. In some catalytic systems, the triflate anion is described as a "hemi-labile" ligand, capable of reversibly binding to a metal center. nih.gov This dynamic interaction can stabilize the catalytic species while still allowing for substrate coordination and subsequent reaction. For instance, in certain ruthenium amidinate complexes, the triflate ligand can dissociate in solution, a process that is critical for the catalytic cycle. researchgate.net

However, this moderate coordinating ability can also influence the outcome of a reaction. In some cases, the coordination of the triflate anion can inhibit the binding of a substrate. For example, the coordination of an ethylene (B1197577) molecule to a cationic ruthenium species was found to be inhibited by the presence of a triflate ligand. researchgate.net The displacement of the triflate ligand is a key step in many catalytic processes. The use of bidentate ligands or strong donors like water can cause the triflato ligand to be displaced, moving it out of the coordination sphere of the metal and forming ionic complexes where the triflate acts as a counter-anion. nih.govacs.org This principle is fundamental to creating cationic Lewis acidic metal complexes without relying on traditional non-coordinating anions. nih.govacs.org

The choice of the counter-anion can significantly impact the reactivity of a cationic Lewis acid. The use of a weakly coordinating anion like triflate can "switch on" reactivity that is absent with more strongly coordinating anions. nih.gov This is because more strongly coordinating anions can sequester the cationic metal center, resulting in a weaker Lewis acid. nih.gov

Table 1: Coordination Properties of the Triflate Anion

PropertyDescriptionReference
Coordinating Ability Generally considered weakly to moderately coordinating. nih.govresearchgate.net
Stabilization High stability due to resonance and the inductive effect of the CF₃ group. wikipedia.org
Role in Catalysis Acts as a leaving group to generate cationic catalysts and can be a hemi-labile ligand. wikipedia.orgnih.gov
Displacement Can be displaced by stronger Lewis bases or bidentate ligands to form ionic complexes. nih.govacs.org

Development and Application of Trifluoromethanesulfonate-Based Brønsted Acids and Lewis Acids

The trifluoromethanesulfonate group is the conjugate base of trifluoromethanesulfonic acid (TfOH), a superacid. wikipedia.org This exceptional acidity is harnessed in the development of both potent Brønsted and Lewis acid catalysts for a wide array of organic transformations. nptel.ac.insemanticscholar.org

Brønsted Acids:

Trifluoromethanesulfonic acid (triflic acid) itself is a premier Brønsted acid catalyst. semanticscholar.org Its high protonating power and the low nucleophilicity of its conjugate base (the triflate anion) make it capable of generating cationic intermediates from organic molecules, which can then undergo various transformations. researchgate.net It is utilized in numerous reactions, including electrophilic aromatic substitutions (like Friedel-Crafts reactions), isomerizations, and the synthesis of complex heterocyclic structures. semanticscholar.orgresearchgate.net

Furthermore, triflic acid can be generated in situ from metal triflates, a phenomenon sometimes referred to as "hidden Brønsted acid catalysis." acs.org For example, in the presence of trace amounts of water, Lewis acidic metal triflates can undergo hydrolysis to release triflic acid, which then acts as the true catalytic species. acs.org This is a critical consideration in reactions catalyzed by metal triflates, as the observed reactivity may stem from Brønsted acidity rather than the intended Lewis acidity. acs.orgresearchgate.net The deliberate and controlled generation of triflic acid from precursors like silver triflate (AgOTf) can be a useful synthetic strategy. acs.org

Lewis Acids:

Metal triflates (M(OTf)n) are a major class of Lewis acid catalysts. wikipedia.orgresearchgate.net Their utility is founded on their strong Lewis acidity and, notably, their stability in the presence of water, a significant advantage over traditional Lewis acids like aluminum chloride (AlCl₃). researchgate.net This water stability simplifies reaction procedures and expands the scope of Lewis acid-catalyzed reactions in both aqueous and organic solvents. researchgate.net

Scandium triflate (Sc(OTf)₃) is a prominent example, demonstrating high catalytic activity in a multitude of reactions, including acylations of alcohols and Friedel-Crafts transformations. researchgate.netnih.gov Other metal triflates, such as those of lanthanides, are also effective Lewis acid catalysts. wikipedia.org The catalytic activity of these compounds arises from the ability of the metal cation to coordinate with and activate substrates.

The interplay between Lewis and Brønsted acidity is a recurring theme with triflate-based catalysts. Brønsted acid-assisted Lewis acids (BLAs) are a powerful class of catalysts that combine both functions. nptel.ac.in For instance, chiral BLAs can be prepared by protonating chiral oxazaborolidines with triflic acid. nptel.ac.in These combined systems are highly efficient and versatile for a range of catalytic asymmetric reactions, including the Diels-Alder reaction. nptel.ac.in The specific type of acidity—Lewis, Brønsted, or a combination—can dramatically influence the course of a reaction, allowing for selective synthesis of different products. researchgate.net

Table 2: Examples of Trifluoromethanesulfonate-Based Acid Catalysts

Catalyst TypeExample(s)Key FeaturesApplicationsReference
Brønsted Acid Trifluoromethanesulfonic acid (TfOH)Superacid, low nucleophilicity of conjugate base.Friedel-Crafts reactions, isomerizations, heterocycle synthesis. semanticscholar.orgresearchgate.net
Lewis Acid Scandium triflate (Sc(OTf)₃), Lanthanide triflates (Ln(OTf)₃)Water-stable, strong Lewis acidity.Acylations, Diels-Alder reactions, Mukaiyama aldol (B89426) reactions. wikipedia.orgresearchgate.netnih.gov
Brønsted Acid-Assisted Lewis Acid (BLA) Protonated chiral oxazaborolidinesCombines Lewis and Brønsted acidity for enhanced reactivity and stereocontrol.Asymmetric Diels-Alder reactions. nptel.ac.in

Coordination Chemistry and Supramolecular Assemblies Involving the Trifluoromethanesulfonate Anion

Metal Complexes Featuring Trifluoromethanesulfonate (B1224126) Counterions

The triflate anion's role can transition from a simple charge-balancing counterion to a coordinating ligand depending on the solvent and the nature of other ligands present. marquette.edu This dual behavior is crucial in the formation of diverse metal-organic frameworks and complexes.

The interaction between metal ions and triflate anions has been extensively characterized through single-crystal X-ray diffraction and various spectroscopic methods. In iron complexes, the triflate anion can coordinate to the metal center, typically through one of its oxygen atoms.

In a six-coordinate iron(II) complex, [Fe(CF₃SO₃)₂(C₄H₈O)₄], the two triflate ligands are positioned trans to each other, with four tetrahydrofuran (B95107) molecules in the equatorial plane, forming a nearly perfect octahedral geometry around the iron center. mdpi.com The Fe–O(triflate) bond distances are significant indicators of the interaction strength. For instance, in one high-spin iron(II) complex, the Fe–O(triflate) bond distance was reported as 2.101(2) Å, which falls within the typical range observed for such bonds (2.025–2.211 Å). researchgate.net In another iron(II) complex, [Fe(2-TIPPh₂)(OBz)(MeOH)]OTf, the triflate anion remains in the second coordination sphere, not directly bonded to the pentacoordinate iron(II) center. nih.gov

For iron(III) complexes, such as those with porphyrin-like ligands, the triflate anion also serves as the counterion. The specific bonding (inner-sphere coordination versus outer-sphere ion pairing) is highly dependent on the steric and electronic properties of the primary ligands and the solvent used. marquette.edunih.gov In non-coordinating solvents, evidence for Fe-OTf bonding can be observed, whereas in coordinating solvents like acetonitrile (B52724), the triflate anions are often displaced and exist as free ions in solution. marquette.edu

Table 1: Selected Iron-Triflate Bond Distances and Coordination Geometries

Compound/Complex Ion Iron Oxidation State Coordination Geometry Fe-O(triflate) Bond Length (Å) Reference
[Fe(CF₃SO₃)₂(C₄H₈O)₄] +2 Octahedral Not specified, but ligands are trans mdpi.com
[Fe(TrImA)₂(OTf)₂] +2 Octahedral 2.101(2) researchgate.net

The incorporation of a 2-methoxyethyl group into a ligand can influence the properties of a metal complex through several mechanisms. The ether oxygen atom in the 2-methoxyethyl moiety can act as an additional donor site, potentially increasing the denticity of the ligand and leading to the formation of chelate rings. This chelation generally enhances the thermodynamic stability of the complex.

The steric bulk and flexibility of ligands are critical in determining the final coordination geometry. mdpi.com The presence of a 2-methoxyethyl group adds a degree of conformational flexibility to the ligand backbone. This flexibility can allow the complex to adopt various geometries, from tetrahedral to octahedral, depending on the metal ion's preferred coordination number and the steric hindrance imposed by other ligands. mdpi.comfrontiersin.org Furthermore, the electronic properties of the 2-methoxyethyl group can modulate the reactivity of the metal center. The electron-donating nature of the ether oxygen can affect the redox potential of the metal, influencing its catalytic activity in reactions such as oxidation or reduction. univie.ac.atuniroma1.it While specific studies detailing the reactivity of iron(III)-triflate complexes bearing 2-methoxyethyl ligands are not extensively documented, the general principles of coordination chemistry suggest that such ligands would play a significant role in defining the structural and functional aspects of the resulting complexes. bohrium.comroco.global

Role in Ionic Liquid Design and Electrolyte Systems

The constituent parts of 2-methoxyethyl trifluoromethanesulfonate are key components in the design of ionic liquids (ILs) and advanced electrolytes. The 2-methoxyethyl group is used to functionalize cations, while the triflate anion is a common choice for conferring desirable electrochemical properties.

Ionic liquids are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. mdpi.com The 2-methoxyethyl group is often incorporated into ammonium (B1175870) or imidazolium (B1220033) cations to create functionalized ILs. mdpi.comsolvionic.com

One common synthetic route involves the quaternization of an amine with a suitable alkylating agent containing the 2-methoxyethyl group. For example, cations like N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium ([DEME]⁺ or [N₁₂₂(₂O₁) ]⁺) and N-trimethyl-N-(2-methoxyethyl)ammonium ([N₁₁₁(₂O₁) ]⁺) have been synthesized and paired with anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) to produce ILs. cnr.itmdpi.com The introduction of the ether linkage in the cation's side chain often lowers the melting point and viscosity of the IL compared to its simple alkyl analogues, while also potentially improving ion transport properties. mdpi.com

These functionalized cations are key to developing ILs for electrochemical applications, such as electrolytes in batteries and supercapacitors, due to their favorable physical properties like low volatility, high thermal stability, and good ionic conductivity. mdpi.commdpi.com

The trifluoromethanesulfonate anion is widely used in electrolytes for energy storage devices due to its high thermal and electrochemical stability. univie.ac.at It is considered a stable anion that is less prone to hydrolysis compared to others like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). Triflate-based electrolytes have been successfully employed in rechargeable zinc and sodium-ion batteries. mdpi.com

The properties of triflate-based electrolytes are well-documented. They generally possess good ionic conductivity and wide electrochemical stability windows. For example, N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate has been shown to be electrochemically stable over a significant potential range. Similarly, biopolymer electrolytes containing 1-butyl-3-methylimidazolium trifluoromethanesulfonate exhibit wider electrochemical stability (3.1 V) compared to their hexafluorophosphate counterparts (2.9 V).

Vibrational spectroscopy (Raman and Infrared) is a powerful tool for studying ion-ion and ion-solvent interactions in these electrolytes. marquette.edu Shifts in the vibrational bands of the triflate anion can indicate whether it is a "free" ion, part of a contact ion pair, or part of a larger aggregate. marquette.edu This spectroscopic information, combined with conductivity measurements, provides a detailed picture of the electrolyte's structure and transport mechanisms, guiding the design of improved systems for next-generation batteries and supercapacitors. mdpi.com

Table 2: Comparative Properties of Triflate-Based Electrolytes

Cation Anion Ionic Conductivity (S·cm⁻¹) Electrochemical Stability Window (V) Reference
1-Butyl-3-methylimidazolium Trifluoromethanesulfonate 3.21 × 10⁻⁴ (in biopolymer) 3.1
1-Butyl-3-methylimidazolium Hexafluorophosphate 1.47 × 10⁻⁴ (in biopolymer) 2.9
1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ~0.016 (at 25°C) ~4.5

Trifluoromethanesulfonate as an Anion in Advanced Electrochemical Electrolytes

Ionic Hopping Mechanisms in Ionic Liquid Systems

In protic ionic liquids (PILs), such as those that could be formed with the 2-methoxyethylammonium cation and the trifluoromethanesulfonate anion, ion transport is a complex process governed by a combination of mechanisms. The two primary modes of ion conduction are the vehicular mechanism and the Grotthuss-style proton hopping mechanism. The prevalence of one mechanism over the other is dictated by the specific chemical structures of the cation and anion, and the resulting intermolecular interactions.

The vehicular mechanism involves the diffusion of the entire ion, be it the cation or the anion, through the bulk liquid. This process is highly dependent on the viscosity of the medium and the size and shape of the diffusing ion. In the context of a PIL containing 2-methoxyethylammonium trifluoromethanesulfonate, this would involve the movement of the complete 2-methoxyethylammonium cation or the trifluoromethanesulfonate anion.

In contrast, the Grotthuss mechanism offers a non-diffusive pathway for proton transport. ornl.gov This mechanism relies on the presence of a hydrogen bond network, through which a proton can be transferred from a proton donor to an acceptor. nih.gov In a PIL, the cation, being the conjugate acid of a base, can act as a proton donor, while the anion, the conjugate base of an acid, can act as a proton acceptor. This creates a pathway for proton "hopping" through the liquid, resulting in a much faster mode of charge transport than vehicular diffusion. For a Grotthuss-type mechanism to be significant, a continuous network of hydrogen-bonded ions is necessary.

The trifluoromethanesulfonate anion (TfO⁻) is the conjugate base of a very strong acid, triflic acid, making it a relatively weak proton acceptor. acs.org However, the oxygen atoms of the sulfonate group can still participate in hydrogen bonding with the acidic proton of the 2-methoxyethylammonium cation. The structure of the 2-methoxyethylammonium cation, with its terminal ammonium group, provides the necessary acidic proton for initiating the hopping sequence.

The presence of the ether functional group in the 2-methoxyethylammonium cation can influence the ionic transport mechanism in several ways. The ether oxygen can act as an additional hydrogen bond acceptor, potentially disrupting or modifying the hydrogen bond network required for an efficient Grotthuss mechanism. On the other hand, the conformational flexibility of the ether side chain can affect the packing of the ions and, consequently, the viscosity of the ionic liquid, which is a key factor in the vehicular transport mechanism. rsc.org

To illustrate the differences in transport properties that can arise in similar protic ionic liquids, the following table presents representative data for ionic conductivity and viscosity for two related ammonium-based PILs.

Ionic Liquid CationAnionIonic Conductivity (mS/cm) at 298 KViscosity (cP) at 298 K
Ethylammonium (B1618946)Nitrate23.532
DiethylmethylammoniumTrifluoromethanesulfonate5.8148

This is a representative table based on data for similar compounds and is intended for illustrative purposes.

The data in the table showcases how changes in the cation and anion structure can significantly impact the transport properties of the ionic liquid. A higher ionic conductivity, as seen in ethylammonium nitrate, can be indicative of a more efficient ion transport mechanism, which may involve a significant contribution from proton hopping. The higher viscosity of diethylmethylammonium trifluoromethanesulfonate suggests that vehicular transport would be slower in this system. researchgate.net

Computational and Theoretical Investigations of 2 Methoxyethyl Trifluoromethanesulfonate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-methoxyethyl trifluoromethanesulfonate (B1224126) at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. mdpi.comnih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, which represents the most stable structure of the molecule. arxiv.org For 2-methoxyethyl trifluoromethanesulfonate, a DFT study would typically employ a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to iteratively calculate the forces on each atom and adjust their positions until a minimum energy conformation is reached. mdpi.com The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Molecules with rotatable single bonds, like the C-C and C-O bonds in the methoxyethyl group of this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the energy landscape) and the transition states that connect them. nih.gov An energy landscape is a map that plots the potential energy of the molecule as a function of its geometric coordinates, often simplified to key dihedral angles. researchgate.netfrontiersin.org By systematically rotating the relevant bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the relative stabilities of different conformers and the energy barriers to their interconversion. nih.gov

The electronic structure of a molecule governs its chemical reactivity. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally indicates higher reactivity. mdpi.comwuxiapptec.com From these orbital energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Related to the energy of the HOMO. researchgate.net

Electron Affinity (A): Related to the energy of the LUMO. researchgate.net

Electronegativity (χ): The average of the HOMO and LUMO energies. researchgate.net

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, indicating resistance to charge transfer. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. ajchem-a.com

These descriptors provide a quantitative framework for predicting how this compound might behave in chemical reactions.

Mechanistic Probing via Advanced Computational Methods

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state. mdpi.com Computational methods can locate the precise geometry of this transition state on the potential energy surface. Transition state analysis involves confirming that the identified structure is a true first-order saddle point, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. dtic.mil By mapping the minimum energy path that connects the reactants, transition state, and products—a process known as reaction pathway elucidation—the detailed mechanism of a reaction involving this compound could be determined. mdpi.com

Advanced Analytical Characterization Techniques for Research on 2 Methoxyethyl Trifluoromethanesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic investigation of 2-Methoxyethyl trifluoromethanesulfonate (B1224126). Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, researchers can gain detailed insights into the molecular framework, monitor reaction progress, and characterize final products.

¹H NMR Spectroscopy in Mechanistic Studies

Proton (¹H) NMR spectroscopy is fundamental in tracking the chemical transformations involving 2-Methoxyethyl trifluoromethanesulfonate. By monitoring the changes in the chemical shifts and coupling constants of the protons in the 2-methoxyethyl group, one can follow the progress of reactions, such as nucleophilic substitutions where the triflate group acts as a leaving group.

The protons of the methylene (B1212753) groups (—CH₂—) adjacent to the oxygen atoms are particularly diagnostic. In the starting material, these protons exhibit characteristic signals. For instance, the methylene group attached to the triflate oxygen (—CH₂OTf) is expected to resonate at a lower field (higher ppm) compared to the methylene group adjacent to the ether oxygen (—OCH₂—) due to the strong electron-withdrawing effect of the trifluoromethanesulfonate group. The terminal methyl group (—OCH₃) will appear as a singlet at a higher field.

Upon reaction, the chemical environment of the 2-methoxyethyl moiety changes, leading to predictable shifts in the ¹H NMR spectrum. For example, if the triflate is displaced by a nucleophile, the signal for the —CH₂OTf protons will shift upfield, reflecting the new bonding environment. These spectral changes allow for real-time monitoring of reaction kinetics and the identification of intermediates and final products. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
CH₃O—~3.4Singlet (s)
—OCH₂CH₂O—~3.7Triplet (t)
—CH₂OTf~4.6Triplet (t)

Note: Values are estimations based on related structures and are typically recorded in a solvent like CDCl₃.

¹³C and ¹⁹F NMR Spectroscopy for Characterization and Monitoring

Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR spectroscopy provide complementary information for the unambiguous characterization of this compound and its derivatives.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom attached to the highly electronegative triflate group (—CH₂OTf) is significantly deshielded and appears at a low field (70-80 ppm). libretexts.org The carbons of the methoxyethyl group appear at distinct positions, and the trifluoromethyl (—CF₃) carbon shows a characteristic quartet due to coupling with the three fluorine atoms, typically resonating around 118-120 ppm. libretexts.orgspectrabase.com

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and powerful technique for monitoring reactions involving triflates. The triflate group gives a sharp singlet in the ¹⁹F NMR spectrum, typically around -74 to -79 ppm relative to a CFCl₃ standard. wiley-vch.debeilstein-journals.org The appearance of a signal for a free triflate anion (around -79 ppm) can confirm the progress of a substitution reaction where it has been displaced. wiley-vch.de This technique is highly specific as the ¹⁹F NMR spectral window is wide, and signals are well-resolved with minimal background interference.

Table 2: Expected ¹³C and ¹⁹F NMR Data for this compound

NucleusAssignmentExpected Chemical Shift (δ, ppm)
¹³CCH₃O—~59
—OCH₂CH₂O—~68
—CH₂OTf~78
CF₃~118 (quartet)
¹⁹FCF₃SO₃—-74 to -79

Note: Values are estimations based on related structures like methyl triflate and poly(2-methoxyethyl acrylate). spectrabase.comnih.govchemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups, bond vibrations, and molecular conformations of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from the triflate group. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly intense and appear in the 1420-1380 cm⁻¹ and 1280-1240 cm⁻¹ regions, respectively. The S-O-C stretching vibration is also prominent, typically found between 1030 cm⁻¹ and 800 cm⁻¹. The C-F stretching vibrations of the CF₃ group give rise to strong bands in the 1250-1150 cm⁻¹ range. researchgate.netclockss.org The ether C-O-C linkage of the methoxyethyl group shows a characteristic stretching band around 1120 cm⁻¹. clockss.org Changes in these vibrational frequencies can indicate intermolecular interactions, such as hydrogen bonding or coordination to metal centers. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying symmetric vibrations and bonds that are less polar. crimsonpublishers.com The S-O and C-S stretching modes of the sulfonate group are typically Raman active. researchgate.net This technique is valuable for studying conformational isomers (conformers) of the 2-methoxyethyl chain, as the relative intensities of certain Raman bands can change with the molecular conformation in different physical states (solid, liquid) or solvents.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H Stretch (alkyl)2990 - 2850IR, Raman
S=O Asymmetric Stretch1420 - 1380IR
S=O Symmetric Stretch1280 - 1240IR, Raman
C-F Stretch1250 - 1150IR
C-O-C Ether Stretch~1120IR
S-O-C Stretch1030 - 800IR
C-S Stretch800 - 600Raman

Note: Frequencies are approximate and based on data for various sulfonate esters. researchgate.netclockss.orgresearchgate.net

Mass Spectrometry-Based Methodologies (e.g., GC-MS, HRMS) for Identification and Purity Assessment

Mass spectrometry (MS) is a cornerstone for the identification and purity assessment of this compound, providing information on molecular weight and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds like this compound. google.com In the mass spectrometer, the molecule undergoes ionization, typically by electron ionization (EI), leading to the formation of a molecular ion (M⁺) and characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. Key expected fragments include the loss of the methoxyethyl group, the triflate group, or cleavage of the ether bond. Common fragments observed for triflate-containing compounds include the CF₃⁺ ion (m/z 69) and the SO₂CF₃⁺ ion. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically with sub-ppm accuracy), which allows for the determination of the elemental composition of the parent molecule and its fragments. thermofisher.comescholarship.org This capability is crucial for confirming the identity of this compound and distinguishing it from isobaric impurities (compounds with the same nominal mass but different elemental formulas). thermofisher.com Techniques like electrospray ionization (ESI) coupled with HRMS can be used for less volatile derivatives or to study the compound in solution. nih.gov

Table 4: Expected Mass Fragments in EI-MS of this compound

m/zPossible Fragment IonFormula
208[M]⁺ (Molecular Ion)[C₄H₇F₃O₄S]⁺
149[CF₃SO₃]⁺[CF₃O₃S]⁺
75[CH₃OCH₂CH₂]⁺[C₃H₇O]⁺
69[CF₃]⁺[CF₃]⁺
59[OCH₂CH₃]⁺[C₂H₃O]⁺
45[CH₃OCH₂]⁺[C₂H₅O]⁺

Note: Fragmentation is predictive and based on common fragmentation pathways for ethers and sulfonates. nih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, a reverse-phase HPLC method is often suitable, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The pH of the mobile phase can be adjusted to optimize separation. nih.gov Detection is commonly achieved using a UV detector if the molecule or its derivatives contain a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). researchgate.net HPLC is particularly useful for quantifying the purity of a sample by measuring the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): As mentioned, GC is well-suited for the analysis of this compound. A non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-WAX) can be used for separation. google.comchromforum.org The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while coupling to a mass spectrometer (GC-MS) allows for positive identification of the separated components. google.comchromforum.org

Table 5: Typical Chromatographic Conditions for Analysis

TechniqueParameterTypical Condition
HPLCStationary PhaseReverse-phase C18 or C8
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV, ELSD, MS
GCStationary PhasePolysiloxane (e.g., DB-5ms) or Polyethylene glycol (e.g., DB-WAX)
Carrier GasHelium or Hydrogen
DetectorFID, MS

Note: Conditions are general and require optimization for specific applications. sielc.comnih.govchromforum.org

Research Frontiers and Future Perspectives

Emerging Applications in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthetic chemistry. wikipedia.org 2-Methoxyethyl trifluoromethanesulfonate (B1224126) can be evaluated within this framework, particularly concerning metrics like atom economy. primescholars.comresearchgate.net

Atom Economy in Methoxyethylation Reactions

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org In a typical nucleophilic substitution reaction where 2-Methoxyethyl trifluoromethanesulfonate is used as a methoxyethylating agent, the trifluoromethanesulfonate anion is the primary byproduct.

Reaction: Nu- + CH₃OCH₂CH₂OTf → Nu-CH₂CH₂OCH₃ + TfO-

The atom economy of such a reaction is influenced by the molecular weight of the nucleophile and the resulting product. While substitution reactions are not inherently 100% atom economical due to the formation of a salt byproduct, the use of a highly efficient leaving group like triflate can lead to high yields under mild conditions, reducing energy consumption and the need for harsh reagents. primescholars.com Addition reactions, in contrast, can achieve 100% atom economy as all reactant atoms are incorporated into the final product. rsc.org

Reactant (Nucleophile)Molecular Weight of Nucleophile ( g/mol )ProductMolecular Weight of Product ( g/mol )ByproductMolecular Weight of Byproduct ( g/mol )Atom Economy (%)
Sodium Phenoxide116.091-(2-methoxyethoxy)-4-nitrobenzene197.19Sodium Trifluoromethanesulfonate172.0653.2
Sodium Azide (B81097)65.011-azido-2-methoxyethane101.12Sodium Trifluoromethanesulfonate172.0637.0
Potassium Cyanide65.123-methoxypropanenitrile85.10Potassium Trifluoromethanesulfonate188.1631.2

Note: The table presents hypothetical atom economy calculations for representative methoxyethylation reactions to illustrate the concept.

Integration with Automated Synthesis and Flow Chemistry Platforms

The precise control over reaction parameters offered by automated synthesis and continuous flow chemistry platforms makes them ideal for reactions involving highly reactive reagents like this compound. researchgate.netrsc.org These technologies can enhance safety, improve reproducibility, and facilitate process optimization. rsc.org

Advantages of Flow Chemistry for Methoxyethylation:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient management of heat generated in exothermic methoxyethylation reactions. nih.gov

Improved Safety: The small reaction volumes inherent to flow systems minimize the risks associated with handling reactive intermediates and reagents.

Process Control and Optimization: Automated platforms enable rapid screening of reaction conditions, such as temperature, residence time, and reagent stoichiometry, to quickly identify optimal parameters for yield and selectivity. rsc.org

Telescoped Reactions: Flow chemistry allows for the integration of multiple reaction steps without the need for intermediate isolation and purification, streamlining the synthesis of complex molecules. kuleuven.be

While specific applications of this compound in automated synthesis are not yet widely reported, the successful implementation of flow chemistry for the synthesis of various active pharmaceutical ingredients (APIs) suggests its potential. nih.gov Future work could involve the development of standardized, automated protocols for methoxyethylation reactions using this reagent, integrated with real-time analytical techniques for process monitoring and control.

ParameterBatch SynthesisFlow Synthesis
Reaction Scale Milligrams to kilogramsNanograms to kilograms per day
Heat Transfer Limited by vessel surface areaHigh, efficient heat exchange
Mass Transfer Dependent on stirring efficiencyRapid, diffusion-based mixing
Safety Potential for thermal runawayInherently safer due to small volumes
Optimization Time Days to weeksHours to days
Reproducibility Can be variableHigh

This table provides a general comparison of batch versus flow synthesis for reactions like methoxyethylation.

Advanced Computational Design and Machine Learning Approaches for Predicting Reactivity and Optimizing Synthetic Routes

Computational chemistry and machine learning are becoming indispensable tools for understanding and predicting chemical reactivity. nih.govcmu.edu For a reactive molecule like this compound, these approaches can provide valuable insights into its behavior and guide the design of new synthetic methodologies.

Computational Modeling of Reactivity:

Density Functional Theory (DFT) calculations can be employed to model the transition states of nucleophilic substitution reactions involving this compound. Such studies can elucidate the reaction mechanism, predict activation energies, and explain observed regioselectivity. For instance, computational analysis can help understand the factors influencing SN2 versus elimination pathways.

Machine Learning in Synthesis:

Machine learning models, trained on large datasets of chemical reactions, have shown promise in predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. nih.govcmu.edu While specific models for this compound are yet to be developed, existing platforms could be trained to predict its reactivity with various nucleophiles.

Potential applications of machine learning include:

Predicting Regioselectivity: For complex substrates with multiple potential reaction sites, a machine learning model could predict the most likely site of methoxyethylation.

Optimizing Reaction Conditions: Algorithms can analyze experimental data to suggest optimal temperatures, solvents, and catalysts for a given transformation. nih.gov

Discovering New Reactions: By analyzing vast chemical reaction networks, AI tools may identify novel applications for this compound.

The development of accurate predictive models relies on the availability of high-quality, large-scale experimental data. Future efforts in this area will likely involve the generation of such datasets for alkyl triflate reagents.

Computational/ML ToolApplication for this compoundPotential Outcome
Density Functional Theory (DFT) Modeling transition state energies of SN2 reactions.Understanding reaction kinetics and mechanism.
Molecular Dynamics (MD) Simulating solvent effects on reaction pathways.Predicting optimal solvent systems.
Supervised Machine Learning Predicting reaction yield based on substrate and conditions.Optimization of synthetic procedures.
Unsupervised Machine Learning Clustering substrates based on predicted reactivity.Identifying new classes of suitable nucleophiles.
Reinforcement Learning De novo design of multi-step syntheses.Discovering novel and efficient synthetic routes.

This table outlines potential applications of computational and machine learning tools in the study of this compound.

Exploration of Novel Catalytic Systems and Material Applications

The reactivity of this compound makes it a valuable building block for the synthesis of advanced materials and a potential component in novel catalytic systems.

Initiator for Cationic Polymerization:

Alkyl triflates are known to be potent initiators for the cationic ring-opening polymerization (CROP) of cyclic ethers and other monomers. aston.ac.uk this compound, upon reaction with a monomer, can generate a propagating cationic species, leading to the formation of polymers. This approach could be used to synthesize polyethers with pendant methoxyethyl groups, which may have applications in areas such as solid polymer electrolytes or biocompatible materials. The polymerization of cyclic ethers like tetrahydrofuran (B95107) (THF) or oxetanes could be initiated by this compound. aston.ac.ukresearchgate.net

Surface Modification and Functionalization:

The introduction of methoxyethyl groups onto surfaces can alter their properties, such as hydrophilicity, biocompatibility, and chemical resistance. wuttkescience.com this compound can be used in "grafting from" polymerization techniques. nih.gov In this method, an initiator is first attached to a surface, and then a monomer is polymerized from these surface-bound initiators. Alternatively, in a "grafting to" approach, pre-formed polymers with a reactive end-group can be attached to a surface. This compound could be used to introduce initiating sites for surface-initiated polymerization or to directly functionalize surfaces bearing nucleophilic groups. cmu.edumdpi.com

Development of Novel Catalytic Systems:

While this compound is primarily a reagent, its triflate component is the conjugate base of a superacid. This property could be harnessed in the design of novel catalytic systems. For instance, in situ generation of triflic acid from the reaction of this compound could catalyze a variety of acid-mediated transformations.

Future research will likely focus on expanding the scope of monomers that can be polymerized using this compound as an initiator and exploring the properties of the resulting polymers. Additionally, the systematic investigation of its use in surface modification for applications in electronics, biomaterials, and sensor technology is a promising area of research. wuttkescience.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.